molecular formula C17H19ClFN3O2S B2439433 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235293-05-6

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2439433
CAS RN: 1235293-05-6
M. Wt: 383.87
InChI Key: JNWWDFHZNZNZKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The introduction of the sulfonamide group could be achieved through a sulfonation reaction, followed by substitution with an amine. The fluorine and chlorine atoms could be introduced through electrophilic aromatic substitution reactions. The piperidine and pyridine rings could be introduced through various methods, including nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzene, pyridine) and a cyclic amine (piperidine) in the molecule suggests that it could exhibit interesting electronic properties. The electronegative fluorine and chlorine atoms could influence the electron distribution in the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound could participate in various chemical reactions, depending on the conditions. For example, the aromatic rings could undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups (like the sulfonamide) and aromatic rings could influence its solubility, while the presence of halogens could affect its density and boiling/melting points .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound’s structural features suggest potential as a drug candidate. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. For instance, it could serve as a scaffold for developing kinase inhibitors or other therapeutic agents .

Kinase Inhibition

Given its unique chemical structure, this compound may selectively inhibit specific kinases. Kinases play crucial roles in cellular signaling pathways, making them attractive targets for cancer therapy and other diseases. Investigating its kinase inhibition profile could reveal therapeutic opportunities .

Antidiabetic Agents

The efficacy of related compounds in reducing blood glucose levels suggests that this compound might find application in antidiabetic drug development. It could be explored as a potential treatment for type 1 diabetes, insulin resistance, or other metabolic disorders .

Organic Synthesis

Organic chemists can utilize this compound as a building block in synthetic routes. Its stability and functional groups make it amenable to various transformations, such as Suzuki–Miyaura couplings, halogenations, and C–C bond formations. Researchers can explore its reactivity in diverse reactions .

Cancer Research

Considering its potential kinase inhibition properties, this compound could be evaluated in cancer cell lines. Researchers might investigate its effects on tumor growth, metastasis, and cell signaling pathways. Additionally, its stability and ease of purification make it suitable for in vitro studies .

Radical Chemistry

The radical approach used in the catalytic protodeboronation of alkyl boronic esters (to which this compound belongs) opens up possibilities for novel transformations. Researchers can explore its reactivity in radical-polar crossover reactions or other radical-based processes .

Safety and Hazards

As with any chemical compound, handling “3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could include toxicity if ingested or inhaled, and reactivity hazards .

properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWDFHZNZNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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